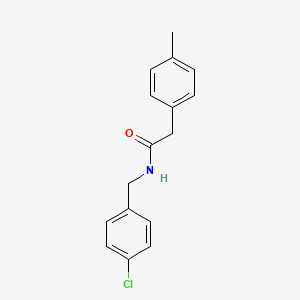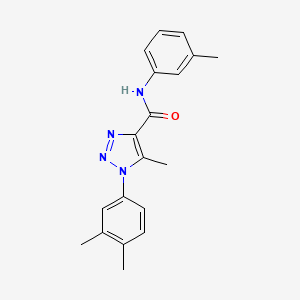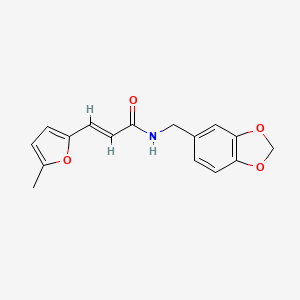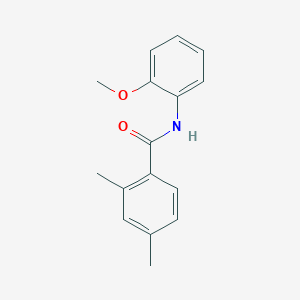
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a member of the acetanilide class of compounds, which have been widely used in the development of analgesic and anti-inflammatory drugs. However, CMA itself is not used as a drug due to its potential toxicity and lack of selectivity for specific molecular targets. Instead, CMA has been primarily used as a research tool for investigating the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves its binding to specific molecular targets in cells. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide binds to a specific site on the receptor, blocking its activity and preventing the transmission of pain signals. Other potential targets of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include enzymes involved in inflammation and cancer progression.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide depend on the specific molecular targets it binds to. In the case of TRPV1, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain perception without affecting other sensory modalities such as touch or temperature. Other potential effects of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide include the inhibition of inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its selectivity for specific molecular targets. This allows researchers to investigate the effects of blocking or activating specific pathways without affecting other cellular processes. However, one of the limitations of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide is its potential toxicity and lack of selectivity for specific targets. This can make it difficult to interpret the results of experiments and may limit its usefulness in certain contexts.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds. One area of interest is the development of more selective and potent TRPV1 inhibitors for use as analgesic drugs. Another potential direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and metabolism. Additionally, N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide and related compounds may have potential applications in the treatment of inflammation and cancer, although further research is needed to fully understand their mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 4-methylacetanilide in the presence of a base such as sodium hydroxide. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The overall yield of this synthesis method is typically around 50-60%.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been used in a wide range of scientific research applications, including studies on pain perception, inflammation, and cancer. One of the primary uses of N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been in the investigation of the vanilloid receptor TRPV1, which is involved in the perception of pain and heat. N-(4-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to selectively block the activity of TRPV1, making it a valuable tool for understanding the molecular mechanisms of pain perception.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-2-4-13(5-3-12)10-16(19)18-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYAEDBZLKLWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)


![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)


![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)


